REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH:9]([CH2:10][C:11](=[O:12])[O:13][CH3:14])[OH:15])[cH:6][cH:7][cH:8]1.[CH2:16]([Cl:17])[Cl:18]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:9]([CH2:10][C:11](=[O:12])[O:13][CH3:14])=[O:15])[cH:6][cH:7][cH:8]1
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Name
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COC(=O)CC(O)c1cccc(C#N)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(O)c1cccc(C#N)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)CC(=O)c1cccc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |